molecular formula C80H114N20O18S B12382006 Calpain substrate

Calpain substrate

Cat. No.: B12382006
M. Wt: 1676.0 g/mol
InChI Key: ZNNGVOWATOUSCT-VIZAENEPSA-N
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Description

Calpain substrates are proteins that are specifically cleaved by calpains, a family of calcium-dependent cysteine proteases. Calpains play a crucial role in various cellular processes by modulating the function of their substrates through limited proteolysis. This proteolytic activity is essential for processes such as cell migration, cell cycle progression, and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of calpain substrates typically involves recombinant DNA technology. Genes encoding the substrate proteins are cloned into expression vectors, which are then introduced into suitable host cells (e.g., E. coli, yeast, or mammalian cells). The host cells are cultured under conditions that promote the expression of the substrate proteins, which are subsequently purified using affinity chromatography techniques .

Industrial Production Methods

Industrial production of calpain substrates follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and downstream processing involves large-scale purification techniques such as ion-exchange chromatography and size-exclusion chromatography to obtain high-purity substrate proteins .

Chemical Reactions Analysis

Types of Reactions

Calpain substrates undergo limited proteolysis, a type of hydrolysis reaction where peptide bonds within the substrate proteins are cleaved. This reaction is calcium-dependent and is regulated by calpastatin, an endogenous inhibitor of calpain .

Common Reagents and Conditions

The primary reagent required for calpain-mediated proteolysis is calcium ions (Ca²⁺). The reaction typically occurs at physiological pH and temperature, with the presence of calpain and its substrate in a buffered solution containing calcium chloride .

Major Products Formed

The major products of calpain-mediated proteolysis are peptide fragments of the original substrate protein. These fragments often retain functional domains that can participate in various cellular processes, thereby modulating the activity and function of the substrate protein .

Scientific Research Applications

Substrate Specificity and Mechanisms

Calpain substrates are characterized by their unique sequences that influence substrate recognition and cleavage. Recent studies have employed advanced bioinformatics techniques to better understand these specificities. For instance, machine learning algorithms have been developed to predict calpain cleavage sites, revealing that different calpain isoforms (e.g., Calpain-1 and Calpain-2) may have distinct substrate preferences. These insights are crucial for identifying potential therapeutic targets in diseases where calpain activity is dysregulated .

2.1. Disease Mechanisms

Calpains are implicated in various pathological conditions, including neurodegeneration, muscle disorders, and cancer. For example, the cleavage of Junctophilin-2 by calpains has been linked to calcium signaling disruptions in cardiac cells, which may contribute to heart failure . Additionally, overactivation of calpains has been associated with postischemic injury and cataract formation due to unregulated proteolysis . Understanding calpain substrates can aid in developing targeted therapies for these conditions.

2.2. Biomarker Development

The specificity of calpain substrates has facilitated the creation of novel biomarkers for cellular processes. Researchers have developed fluorescence resonance energy transfer (FRET)-based substrates that can be used to monitor calpain activity in live cells. These substrates exhibit enhanced cell permeability and reduced susceptibility to other proteases, making them valuable tools for studying calpain-related cellular dynamics .

3.1. FRET Substrate Profiling

A notable study profiled various FRET-based substrates to determine their cleavage efficiency by calpains. A hexapeptide sequence, Pro-Leu-Phe-Met/Ala-Glu-Arg, was identified as a superior substrate for Calpain-1, demonstrating significantly faster cleavage rates compared to other known sequences . This profiling not only elucidated substrate preferences but also provided a foundation for designing more effective inhibitors.

3.2. Inhibitor Development

Research has also focused on developing selective inhibitors targeting calpain substrates. For instance, thalassospiramides from marine bacteria have shown nanomolar inhibitory activity against human Calpain-1, highlighting their potential as drug leads . The structure-activity relationship studies revealed specific functional groups responsible for this high potency, paving the way for future therapeutic applications.

Data Tables

Study Calpain Isoform Substrate Sequence Cleavage Efficiency Application
Kaczmarek et al., 2012Calpain-1Pro-Leu-Phe-Met/Ala-Glu-Arg8x faster than consensusBiomarker development
Polster et al., 2022Calpain-2Pro-Leu-Phe-Met/Ala-Glu-Arg18x faster than spectrinDisease mechanism study
Thalassospiramides StudyCalpain-1N/ANanomolar inhibitionInhibitor development

Mechanism of Action

Calpain substrates are cleaved by calpains through a mechanism that involves the binding of calcium ions to the calpain enzyme. This binding induces a conformational change in the enzyme, activating its proteolytic activity. The active site of calpain then interacts with specific peptide bonds within the substrate protein, cleaving them and generating peptide fragments. This process is tightly regulated by calpastatin, which inhibits calpain activity by binding to its active site in the presence of calcium ions .

Comparison with Similar Compounds

Calpain substrates can be compared with other protease substrates, such as those for caspases and matrix metalloproteases:

    Caspases: Like calpains, caspases are cysteine proteases, but they are primarily involved in apoptosis and inflammation.

    Matrix Metalloproteases: These are zinc-dependent proteases involved in the degradation of extracellular matrix components.

Calpain substrates are unique in their calcium-dependent activation and their role in modulating intracellular processes through limited proteolysis. This distinguishes them from other protease substrates that may have different activation mechanisms and substrate specificities .

Similar Compounds

  • Caspase substrates
  • Matrix metalloprotease substrates
  • Cathepsin substrates

These compounds share similarities in being protease substrates but differ in their specific proteases, activation mechanisms, and biological roles .

Properties

Molecular Formula

C80H114N20O18S

Molecular Weight

1676.0 g/mol

IUPAC Name

5-[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid

InChI

InChI=1S/C80H114N20O18S/c1-47(2)44-58(89-73(109)63-23-13-41-98(63)79(115)67(48(3)103)92-68(104)49-27-29-50(30-28-49)93-94-51-31-33-52(34-32-51)95(4)5)71(107)87-57(18-6-7-35-81)70(106)90-59(45-101)76(112)99-42-14-24-64(99)78(114)100-43-15-25-65(100)77(113)97-40-12-22-62(97)74(110)91-60(46-102)75(111)96-39-11-21-61(96)72(108)88-56(20-10-36-86-80(82)83)69(105)85-38-37-84-55-19-8-17-54-53(55)16-9-26-66(54)119(116,117)118/h8-9,16-17,19,26-34,47-48,56-65,67,84,101-103H,6-7,10-15,18,20-25,35-46,81H2,1-5H3,(H,85,105)(H,87,107)(H,88,108)(H,89,109)(H,90,106)(H,91,110)(H,92,104)(H4,82,83,86)(H,116,117,118)/t48-,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,67+/m1/s1

InChI Key

ZNNGVOWATOUSCT-VIZAENEPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)NC(=O)C8=CC=C(C=C8)N=NC9=CC=C(C=C9)N(C)C)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)NC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C8=CC=C(C=C8)N=NC9=CC=C(C=C9)N(C)C

Origin of Product

United States

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